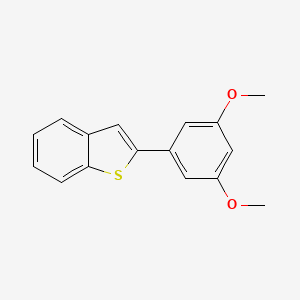

2-(3',5'-Dimethoxyphenyl)benzothiophene

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H14O2S |

|---|---|

Molecular Weight |

270.3 g/mol |

IUPAC Name |

2-(3,5-dimethoxyphenyl)-1-benzothiophene |

InChI |

InChI=1S/C16H14O2S/c1-17-13-7-12(8-14(10-13)18-2)16-9-11-5-3-4-6-15(11)19-16/h3-10H,1-2H3 |

InChI Key |

PNXXPVVLJCPSNB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=CC3=CC=CC=C3S2)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 ,5 Dimethoxyphenyl Benzothiophene and Analogous Structures

Cyclization and Annulation Strategies for Benzothiophene (B83047) Formation

The construction of the benzothiophene ring system often involves the formation of a key carbon-sulfur bond followed by or concurrent with cyclization. These methods are versatile, allowing for the synthesis of a wide array of substituted benzothiophenes from readily available starting materials. nih.gov

Palladium-Catalyzed Approaches (e.g., C-H Arylation, Coupling Reactions)

Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the formation of 2-arylbenzothiophenes. These methods include direct C-H arylation and traditional cross-coupling reactions.

Direct C-H Arylation: This powerful technique forges a carbon-carbon bond between the benzothiophene core and an aryl group by activating a C-H bond, typically at the C2 position. acs.org This approach avoids the need for pre-functionalization of the heterocycle, making it an atom-economical choice. acs.org For instance, palladium acetate (B1210297) (Pd(OAc)₂) can catalyze the direct arylation of benzothiophenes with various aryl iodides. nih.gov A notable methodology employs a Pd(OAc)₂/silver(I) oxide (Ag₂O) system in hexafluoro-2-propanol (HFIP) at near-room temperature, demonstrating high regioselectivity for the C2 position. acs.org Similarly, phosphine-free bis(alkoxo)palladium complexes have been shown to be effective catalysts for the C2-arylation of benzothiophenes with aryl bromides, tolerating a range of functional groups. organic-chemistry.org The C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids has also been achieved using a Pd(OAc)₂ catalyst with Cu(OAc)₂ as an oxidant. nih.govacs.org

Cross-Coupling Reactions: Suzuki-Miyaura coupling is a widely used method for synthesizing 2-arylbenzothiophenes. This reaction typically involves the coupling of a 2-halobenzothiophene with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. mdpi.comnih.govmdpi.com For example, 2-bromothiophene (B119243) can be coupled with para-substituted aryl boronic acids using a palladium catalyst to form 2-arylthiophenes. youtube.com This methodology has been applied to synthesize a variety of 2-arylbenzo[b]furan derivatives, which are structurally analogous to the target benzothiophenes, highlighting the versatility of the approach. mdpi.comsemanticscholar.org Other palladium-catalyzed reactions include the annulation of aryl sulfides with alkynes, which provides a convergent route to diverse 2,3-disubstituted benzothiophenes. nih.gov

| Reaction Type | Catalyst System | Reactants | Key Conditions | Selectivity | Reference |

|---|---|---|---|---|---|

| Direct C-H Arylation | Pd(OAc)₂ / Ag₂O | Benzothiophene, Aryl iodide | HFIP, 30 °C | C2-selective | acs.org |

| Direct C-H Arylation | Bis(alkoxo)palladium complex | Benzothiophene, Aryl bromide | K₂CO₃, PivOH, DMAc, 100 °C | C2-selective | organic-chemistry.org |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 2-Amino-6-bromobenzothiazole, Aryl boronic acid | K₃PO₄, Solvent, 95 °C | N/A | nih.gov |

| Annulation | Palladium catalyst | Aryl sulfide (B99878), Alkyne | - | 2,3-disubstitution | nih.gov |

Radical-Promoted Heterocyclization Techniques

Radical reactions offer unique pathways for the formation of the benzothiophene skeleton. These methods often proceed under mild conditions and can provide access to structures that are difficult to obtain through other means.

One such approach involves the heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols. acs.orgnih.govresearchgate.net When these precursors are treated with a radical initiator like azobisisobutyronitrile (AIBN) in an alcoholic medium at elevated temperatures (80–100 °C), a radical-promoted substitutive heterocyclodehydration occurs, yielding 2-alkoxymethylbenzothiophenes in good to excellent yields (49–98%). nih.govresearchgate.net Another strategy involves the photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes, initiated by visible light irradiation of a photocatalyst like eosin (B541160) Y. organic-chemistry.org Furthermore, radical cyclization of arylketene dithioacetal monooxides can be triggered under Pummerer-like conditions to afford 2-methylthiobenzothiophene derivatives. rsc.org

| Precursor | Initiator/Catalyst | Key Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 1-(2-Mercaptophenyl)-2-yn-1-ols | AIBN | Alcohol, 80–100 °C | 2-Alkoxymethylbenzothiophenes | 49–98% | nih.govresearchgate.net |

| o-Methylthio-arenediazonium salts and alkynes | Eosin Y (photocatalyst) | Visible light | Substituted benzothiophenes | - | organic-chemistry.org |

| Arylketene dithioacetal monooxides | Trifluoromethanesulfonic anhydride | Pummerer-like conditions | 2-Methylthiobenzothiophenes | - | rsc.org |

Base-Catalyzed and Acid-Catalyzed Cyclization Processes

Both acid and base catalysis can be employed to facilitate the intramolecular cyclization reactions that lead to the benzothiophene core. The choice of catalyst often depends on the nature of the starting material.

Acid-Catalyzed Cyclization: Methanesulfonic acid is an effective catalyst for the intramolecular cyclization of dialkoxyacetophenone derivatives, such as α-(3-methoxyphenylthio)-4-methoxyacetophenone, to produce benzothiophenes. google.com This process typically involves heating the acetophenone (B1666503) starting material in the presence of the acid. google.com Similarly, arylmercapto acetals can be cyclized in the gas phase using a ZnCl₂-impregnated montmorillonite (B579905) catalyst or in boiling toluene (B28343) with Amberlyst A-15 as the catalyst. chemicalbook.com Gold(I) complexes have also been shown to catalyze the efficient cyclization of 2-alkynyl thioanisoles to form 2-substituted benzo[b]thiophenes. rsc.orgcalstate.edu

Base-Catalyzed Cyclization: A tandem base-mediated condensation of o-iodoarylacetonitriles with (hetero)aryldithioesters followed by an intramolecular C-S bond formation provides a route to diversely substituted benzothiophenes in excellent yields. organic-chemistry.org

Thiolation-Annulation Reactions

Thiolation-annulation reactions represent a convergent approach where a sulfur source is introduced, and the ring is formed in a cascade process. A copper(I) iodide (CuI) and 1,10-phenanthroline-catalyzed reaction of (2-iodobenzyl)triphenylphosphonium bromide with thiocarboxylic acids yields benzothiophenes through a sequence of Ullmann-type C-S coupling and a subsequent Wittig reaction. organic-chemistry.org Another copper-catalyzed method involves the reaction of 2-bromo alkynylbenzenes with sodium sulfide in the presence of TMEDA, delivering various 2-substituted benzo[b]thiophenes in good yields. organic-chemistry.org Recently, a fully conjugated benzothiophene-linked 2D covalent organic framework (COF) was synthesized through the thiolation annulation of a bromine-functionalized, vinyl-linked 2D COF using sodium hydrosulfide. acs.org

Precursor-Based Synthesis and Condensation Reactions

Instead of constructing the benzothiophene ring from acyclic precursors, some synthetic routes start with a molecule that already contains one of the key aromatic rings and build the fused thiophene (B33073) ring onto it.

Reactions Involving 3,5-Dimethoxyphenylacetonitrile Derivatives

Derivatives of phenylacetonitrile (B145931) are valuable precursors for constructing the 2-aryl portion of the target molecule. For instance, the Knoevenagel condensation of a substituted benzaldehyde (B42025) with a phenylacetonitrile derivative is a common strategy. chemrxiv.org Specifically, the reaction of benzo[b]thiophene-2-carbaldehyde with (3,4,5-trimethoxyphenyl)acetonitrile or (3,4-dimethoxyphenyl)acetonitrile in the presence of methanolic potassium hydroxide (B78521) has been used to prepare analogous acrylonitrile (B1666552) compounds, which are precursors to or derivatives of 2-arylbenzothiophenes. nih.gov While not a direct synthesis of 2-(3',5'-Dimethoxyphenyl)benzothiophene, this method illustrates the use of a dimethoxyphenylacetonitrile derivative to install the desired substituted aryl group at the 2-position of a pre-formed benzothiophene scaffold.

Condensation with Benzothiophene-Containing Intermediates

The construction of the 2-arylbenzothiophene skeleton can be efficiently achieved through modern cross-coupling reactions where a pre-formed benzothiophene intermediate is condensed with an aryl partner. Palladium-catalyzed reactions are particularly prominent in this regard.

One powerful approach is the Suzuki-Miyaura coupling, which involves the reaction of a benzothiophene boronic acid or ester with an aryl halide. For the synthesis of the target compound, this would typically involve coupling 3,5-dimethoxyphenylboronic acid with 2-bromobenzothiophene. This method is valued for its high functional group tolerance and generally good yields. The catalytic cycle, involving a palladium(0) species, proceeds through oxidative addition, transmetalation, and reductive elimination to form the desired C-C bond.

Similarly, Stille coupling offers another route, utilizing an organotin reagent, such as 2-(tributylstannyl)benzothiophene, and an aryl halide like 1-bromo-3,5-dimethoxybenzene, again in the presence of a palladium catalyst.

A further strategy involves the palladium-catalyzed coupling of terminal acetylenes with o-iodothioanisole, followed by an electrophilic cyclization step to form the benzothiophene ring. nih.gov This convergent approach allows for the synthesis of a diverse array of 2,3-disubstituted benzothiophenes. nih.gov For instance, reacting o-iodothioanisole with 1-ethynyl-3,5-dimethoxybenzene (B65834) under palladium catalysis would generate an o-(1-alkynyl)thioanisole intermediate, which can then be cyclized using various electrophiles (e.g., I₂, Br₂) to yield the functionalized 2-arylbenzothiophene. nih.gov

| Reaction Type | Benzothiophene Intermediate | Aryl Intermediate | Catalyst/Reagents | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 2-Bromobenzothiophene | 3,5-Dimethoxyphenylboronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | High functional group tolerance; mild conditions. |

| Stille Coupling | 2-(Tributylstannyl)benzothiophene | 1-Bromo-3,5-dimethoxybenzene | Pd(PPh₃)₄ | Effective but uses toxic organotin reagents. |

| Sonogashira Coupling & Cyclization | o-Iodothioanisole | 1-Ethynyl-3,5-dimethoxybenzene | PdCl₂(PPh₃)₂, CuI, base; then Electrophile (e.g., I₂) | Convergent; allows for C3 functionalization. nih.gov |

Functional Group Interconversions and Derivatization

Once the core structure of this compound is assembled, its properties can be finely tuned through various functional group interconversions and derivatization reactions on either the benzothiophene core or the dimethoxyphenyl substituent.

Selective Substitution and Modification on the Benzothiophene Core

The benzothiophene ring system is amenable to a range of modifications. Electrophilic substitution is a common strategy, though regioselectivity can be a challenge.

Halogenation : Direct bromination of 2-arylbenzothiophenes can be achieved, often leading to substitution at the C3 position, which is electronically activated by the sulfur atom. Reagents such as N-Bromosuccinimide (NBS) can be employed for this purpose.

Oxidation : The sulfur atom in the benzothiophene core can be oxidized to a sulfoxide (B87167) or a sulfone. This transformation significantly alters the electronic properties of the molecule, turning the electron-donating thioether group into a powerful electron-accepting sulfone group. This modification can impact the molecule's biological activity and physicochemical properties.

C3-Arylation/Alkylation : While direct C-H functionalization at C2 is well-established, modification at the C3 position is more challenging due to lower acidity and selectivity issues. nih.gov A novel, metal-free approach utilizes benzothiophene S-oxides as precursors. nih.gov Through an interrupted Pummerer reaction, various phenol (B47542) and silane (B1218182) coupling partners can be introduced at the C3 position with complete regioselectivity under mild conditions. nih.gov This method avoids the need for directing groups or precious metal catalysts often required for C3 functionalization. nih.gov

Research on raloxifene (B1678788), a complex 2-arylbenzothiophene, has shown that additional substitution at the 4-, 5-, or 7-positions of the benzothiophene nucleus generally leads to reduced biological activity, indicating that modifications are often best tolerated at the C3 or C6 positions or on the 2-aryl ring. nih.govacs.org

| Modification Type | Typical Reagent(s) | Position of Substitution | Resulting Functional Group |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | C3 | -Br |

| Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Sulfur Atom | Sulfoxide (S=O) or Sulfone (SO₂) |

| C3-Arylation | Phenol, TFAA, pTsOH (from S-oxide) | C3 | -Aryl |

Manipulation of Dimethoxyphenyl Moieties

The two methoxy (B1213986) groups on the phenyl ring are key sites for chemical manipulation, most commonly through ether cleavage to reveal the corresponding phenols.

Demethylation : The conversion of the methoxy groups (-OCH₃) to hydroxyl groups (-OH) is a critical transformation, as the resulting phenols can be important for biological activity, for instance in mimicking estrogenic compounds. Boron tribromide (BBr₃) is a highly effective and widely used reagent for the cleavage of aryl methyl ethers. mdma.ch The reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures. orgsyn.org BBr₃ acts as a strong Lewis acid, coordinating to the ether oxygen and facilitating the removal of the methyl group. nih.gov It is generally advisable to use at least one mole of BBr₃ per ether group to ensure complete demethylation. mdma.ch The resulting dihydroxy compound, 2-(3',5'-dihydroxyphenyl)benzothiophene, offers new opportunities for further derivatization, such as esterification or etherification at the phenolic positions.

While BBr₃ is highly efficient, other reagents like hydrobromic acid (HBr) can also be used, though they often require harsher conditions (elevated temperatures) and may have lower functional group tolerance. researchgate.net

| Transformation | Reagent | Solvent | Product | Key Considerations |

|---|---|---|---|---|

| Demethylation | Boron tribromide (BBr₃) | Dichloromethane (CH₂Cl₂) | 2-(3',5'-Dihydroxyphenyl)benzothiophene | Reaction is sensitive to moisture; requires careful quenching. orgsyn.orgresearchgate.net |

| Demethylation | Hydrobromic Acid (HBr) | Acetic Acid | 2-(3',5'-Dihydroxyphenyl)benzothiophene | Requires higher temperatures; less selective than BBr₃. researchgate.net |

Regioselectivity and Stereochemical Control in Synthesis

Achieving specific substitution patterns (regioselectivity) is a central challenge in the synthesis of complex organic molecules like this compound and its analogs. Stereochemical control is generally not a factor in the synthesis of the planar aromatic core itself but becomes relevant when chiral centers are introduced in its derivatives.

Regioselectivity in Ring Formation : The initial construction of the benzothiophene ring often dictates the final substitution pattern. For example, intramolecular cyclization of α-(arylthio)acetophenones can lead to mixtures of isomers. The choice of acid catalyst (e.g., polyphosphoric acid vs. methanesulfonic acid) and reaction conditions can influence the ratio of these regioisomers.

Regioselectivity in C-H Functionalization : As discussed previously, the inherent reactivity of the benzothiophene core favors electrophilic attack or metalation at the C2 position due to the acidity of the C2-proton. nih.gov Achieving functionalization at the C3 position often requires specific strategies to override this natural preference. The use of benzothiophene S-oxides is a prime example of achieving complete C3 regioselectivity by fundamentally altering the reaction mechanism from a standard electrophilic aromatic substitution to an interrupted Pummerer-type reaction. nih.gov Similarly, palladium-catalyzed C-H functionalization often employs directing groups attached to the benzothiophene core to guide the catalyst to a specific C-H bond, although this adds extra steps for the installation and removal of the directing group. nih.gov

In the context of the dimethoxyphenyl ring, electrophilic substitution would be directed by the two methoxy groups to the ortho and para positions (C2', C4', C6'). Given that the C2' and C6' positions are sterically hindered by the benzothiophene group, further substitution would be most likely to occur at the C4' position.

Control over regioselectivity is therefore paramount and is achieved by a careful choice of synthetic strategy, whether through the use of pre-functionalized starting materials, directing groups, or specialized reagents that favor one constitutional isomer over another.

Structural Elucidation and Conformational Analysis of 2 3 ,5 Dimethoxyphenyl Benzothiophene Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity and structural features of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information, painting a complete picture of the molecule's constitution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. rsc.org For 2-(3',5'-Dimethoxyphenyl)benzothiophene, ¹H and ¹³C-NMR spectra provide definitive evidence for its structure.

In the ¹H-NMR spectrum, distinct signals corresponding to the different types of protons are observed. The methoxy (B1213986) groups (-OCH₃) typically appear as a sharp singlet in the upfield region (around 3.8 ppm). The protons on the dimethoxyphenyl ring exhibit a characteristic splitting pattern. Due to symmetry, the two protons at the 2' and 6' positions are chemically equivalent and appear as a doublet, while the proton at the 4' position appears as a triplet. The protons of the benzothiophene (B83047) core resonate in the aromatic region (typically 7.0-8.0 ppm), with their specific chemical shifts and coupling constants depending on their position on the fused ring system.

The ¹³C-NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the methoxy groups show a signal around 55 ppm. The aromatic carbons, including those of the benzothiophene and dimethoxyphenyl rings, resonate in the downfield region of approximately 100-160 ppm. Quaternary carbons, such as those to which the methoxy groups are attached (C3' and C5') and the carbons at the fusion of the benzene (B151609) and thiophene (B33073) rings, can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are used to determine the spatial proximity of protons. A NOESY experiment on this compound would be expected to show correlations between the methoxy group protons and the adjacent aromatic protons on the phenyl ring (H-2' and H-6'), confirming their geometric arrangement.

| Table 1: Expected NMR Spectroscopic Data for this compound | ||

|---|---|---|

| Technique | Assignment | Expected Chemical Shift (δ) / Correlation |

| ¹H-NMR | Methoxy Protons (-OCH₃) | ~3.8 ppm (singlet, 6H) |

| Dimethoxyphenyl Protons (H-2', H-4', H-6') | ~6.5-7.5 ppm (multiplet pattern) | |

| Benzothiophene Protons | ~7.0-8.0 ppm (multiplets) | |

| ¹³C-NMR | Methoxy Carbon (-OCH₃) | ~55 ppm |

| Aromatic CH Carbons | ~100-130 ppm | |

| Aromatic Quaternary Carbons | ~130-160 ppm | |

| NOESY | -OCH₃ ↔ H-2'/H-6' | Cross-peak indicates spatial proximity |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structural components.

The presence of aromatic rings is indicated by C-H stretching vibrations typically appearing above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region. A crucial feature is the strong absorption band corresponding to the C-O stretching of the aryl ether in the dimethoxy groups, which is expected in the range of 1200-1250 cm⁻¹ (asymmetric stretching) and around 1040-1050 cm⁻¹ (symmetric stretching). Vibrations involving the carbon-sulfur (C-S) bond of the thiophene ring are generally weaker and appear in the fingerprint region, typically between 600 and 800 cm⁻¹. ijopaar.com

| Table 2: Characteristic IR Absorption Frequencies | |

|---|---|

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (in -OCH₃) | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Asymmetric C-O-C Stretch (Aryl Ether) | 1200 - 1250 |

| Symmetric C-O-C Stretch (Aryl Ether) | 1040 - 1050 |

| C-S Stretch | 600 - 800 |

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns. rsc.org For this compound (C₁₆H₁₄O₂S), high-resolution mass spectrometry (HRMS) would show a molecular ion peak (M⁺) corresponding to its exact mass.

Under electron impact (EI) ionization, the molecular ion undergoes fragmentation, providing valuable structural clues. Common fragmentation pathways for benzothiophene derivatives involve the loss of substituents and cleavage of the heterocyclic ring. nih.govnih.gov For this specific compound, a likely initial fragmentation is the loss of a methyl radical (•CH₃) from one of the methoxy groups, resulting in a stable [M-15]⁺ ion. This can be followed by the loss of a molecule of carbon monoxide (CO) to yield an [M-15-28]⁺ fragment.

| Table 3: Predicted Mass Spectrometry Data | ||

|---|---|---|

| Ion | Formula | Description |

| [M]⁺ | [C₁₆H₁₄O₂S]⁺ | Molecular Ion |

| [M-15]⁺ | [C₁₅H₁₁O₂S]⁺ | Loss of a methyl radical (•CH₃) |

| [M-43]⁺ | [C₁₄H₁₁OS]⁺ | Loss of •CH₃ followed by loss of CO |

X-ray Crystallography Studies

While spectroscopic methods reveal the connectivity of atoms, single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

X-ray crystallography studies on 2-arylbenzothiophene derivatives reveal key structural features. researchgate.netnih.gov The benzothiophene core itself is typically found to be essentially planar. nih.gov The most significant conformational variable is the dihedral angle between the plane of the benzothiophene ring system and the plane of the attached 3',5'-dimethoxyphenyl ring. This angle is determined by a balance between steric hindrance and the tendency for π-system conjugation.

The crystal structure provides precise measurements of bond lengths and angles, which can be compared to values observed in similar structures. nih.gov The C-S bond lengths within the thiophene ring and the C-C bond lengths in the aromatic systems are consistent with their aromatic character.

| Table 4: Typical Molecular Geometry Parameters from X-ray Crystallography | |

|---|---|

| Parameter | Typical Value |

| Benzothiophene System | Essentially planar |

| Dihedral Angle (Benzothiophene vs. Phenyl Ring) | Variable, dependent on packing forces |

| C-S Bond Length (in thiophene) | ~1.70 - 1.75 Å |

| Aromatic C-C Bond Length | ~1.37 - 1.42 Å |

| C-O Bond Length (methoxy) | ~1.36 - 1.38 Å |

The packing of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. ias.ac.in For this compound, several types of interactions are expected to play a crucial role in stabilizing the crystal lattice. researchgate.net

π-π Stacking: The planar aromatic surfaces of the benzothiophene and dimethoxyphenyl rings are capable of engaging in π-π stacking interactions. rsc.orgnih.gov These interactions, where the electron-rich π-systems of adjacent molecules overlap, are a significant cohesive force in the crystals of many aromatic compounds. nih.gov

| Table 5: Key Intermolecular Interactions in the Solid State | ||

|---|---|---|

| Interaction Type | Atoms Involved | Description |

| π-π Stacking | Benzothiophene ↔ Benzothiophene or Phenyl Rings | Attractive, non-covalent interaction between aromatic rings. |

| C-H···O Hydrogen Bond | Aromatic C-H (donor) and Methoxy O (acceptor) | Weak electrostatic interaction stabilizing the crystal packing. |

| C-H···π Interaction | Aromatic/Alkyl C-H (donor) and Aromatic Ring (acceptor) | Interaction between a C-H bond and the face of a π-system. |

Conformational Analysis and Planarity Assessment (e.g., Dihedral Angles, RMS Deviations)

While the specific crystal structure of this compound is not detailed in the reviewed literature, extensive data from closely related 2-arylbenzothiophene derivatives provide a strong basis for understanding its structural properties. The benzothiophene ring system itself is characteristically held in a rigid, planar conformation. X-ray diffraction studies on various derivatives confirm this high degree of planarity, with very small RMS deviations from the mean plane of the fused ring system. For instance, analyses of two different benzothiophene derivatives revealed the benzothiophene rings to be essentially planar, with maximum deviations for the constituent atoms as low as 0.001 Å and 0.009 Å. nih.gov Similarly, other studies report RMS deviations for the benzothiophene moiety in the range of 0.016 Å to 0.0205 Å. uky.edu A related heterocyclic system, 2-(2,5-dimethoxyphenyl)benzo[d]thiazole (B8780004), also shows a highly planar benzothiazole (B30560) ring with an RMS value of 0.01 Å. nih.gov

The most significant conformational flexibility in this compound arises from the rotation around the single bond connecting the C2 of the benzothiophene ring to the C1' of the dimethoxyphenyl ring. This rotation defines the dihedral angle between the two ring systems. The angle is a balance between the stabilizing effect of extended π-conjugation, which favors a coplanar arrangement (dihedral angle of 0°), and the destabilizing effect of steric hindrance between ortho hydrogens on the adjacent rings, which favors a twisted conformation.

In substituted 2-arylbenzothiophenes, non-planar, twisted conformations are typically observed. The magnitude of the dihedral angle is influenced by the substitution pattern on the phenyl ring. For example, in a 5-(3,4,5-trimethoxyphenyl) derivative, the dihedral angle between the trimethoxyphenyl ring and the benzothiophene ring was found to be 38.48°. uky.edu In another N-methylated version of the same molecule, this angle increased to 60.43°. uky.edu In the case of 1,3-Bis(4-methoxyphenyl)-2-benzothiophene, the two methoxyphenyl rings are twisted away from the central thiophene ring by 34.99° and 41.57°. researchgate.net In some structures where the phenyl ring is part of a larger, more sterically demanding substituent, the dihedral angle can be much larger, reaching values like 77.7°. nih.gov Conversely, in systems with reduced steric hindrance or stabilizing intramolecular interactions, the conformation can be nearly coplanar. For instance, the interplanar angle in 2-(2,5-dimethoxyphenyl)benzo[d]thiazole was found to be only 5.38°, a conformation stabilized by an intramolecular S···O interaction. nih.gov

Based on these findings from analogous structures, it is predicted that this compound adopts a non-planar conformation where the dimethoxyphenyl ring is significantly twisted out of the plane of the benzothiophene ring.

| Compound Derivative | Ring System | Planarity Assessment (RMS or Max Deviation) | Dihedral Angle with Phenyl/Substituted Phenyl Ring | Reference |

|---|---|---|---|---|

| Benzothiophene Derivative I | Benzothiophene | 0.009 Å (Max) | 77.7° | nih.gov |

| Benzothiophene Derivative II | Benzothiophene | 0.001 Å (Max) | 33.3° / 25.2° | nih.gov |

| 4-(Benzothiophen-2-yl)-5-(trimethoxyphenyl)tetrazole | Benzothiophene | 0.0205 Å (RMS) | 38.48° | uky.edu |

| N-Methylated Tetrazole Derivative | Benzothiophene | 0.016 Å (RMS) | 60.43° | uky.edu |

| 1,3-Bis(4-methoxyphenyl)-2-benzothiophene | Thiophene | Not specified | 34.99° / 41.57° | researchgate.net |

| 2-(2,5-Dimethoxyphenyl)benzo[d]thiazole | Benzothiazole | 0.01 Å (RMS) | 5.38° | nih.gov |

Investigation of Z/E Isomerism

Z/E isomerism, a form of stereoisomerism, describes the orientation of substituents around a double bond or another feature with restricted rotation. The designation Z (from the German zusammen, meaning together) is assigned when higher-priority substituents are on the same side of the double bond, while E (from entgegen, meaning opposite) is used when they are on opposite sides.

For the parent compound this compound, Z/E isomerism is not applicable to the linkage between the benzothiophene and dimethoxyphenyl rings. This connection is a carbon-carbon single bond (C2-C1'), which allows for free rotation. The different spatial arrangements arising from this rotation are known as conformations or rotamers, as discussed in the previous section, rather than geometric Z/E isomers.

However, the concept of Z/E isomerism is highly relevant when considering synthetic precursors or derivatives of this compound where the two aryl rings are connected by a carbon-carbon double bond. Such compounds are structural analogues of stilbene (B7821643). The geometric configuration of these stilbene-like precursors can be critical, as Z and E isomers often exhibit distinct physical, chemical, and biological properties. nih.gov For example, in many methoxylated stilbene analogues, the Z-isomers show different biological activity profiles compared to their E-isomer counterparts. nih.gov

The synthesis of such precursors often involves reactions like the Wittig or Horner-Wadsworth-Emmons reaction, which can produce mixtures of Z and E isomers or be tuned to favor one over the other. Similarly, Knoevenagel condensation reactions used to form related α,β-unsaturated systems can also lead to the formation of Z or E isomers. The subsequent conversion of the double bond to a single bond to form the final 2-arylbenzothiophene structure removes the possibility of Z/E isomerism at that position.

Furthermore, photochemical conditions can induce isomerization between the E and Z forms of these stilbene-like analogues. researchgate.netresearchgate.net This photoisomerization is a reversible process that can be used to control the isomeric ratio in a sample. researchgate.net Therefore, while this compound itself does not display Z/E isomerism, a thorough structural investigation of its synthesis and potential derivatives necessitates a clear understanding and control of the Z/E configuration in any unsaturated precursors or analogues.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties from first principles.

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For 2-(3',5'-Dimethoxyphenyl)benzothiophene, DFT calculations are employed to determine the most stable three-dimensional conformation, known as structural optimization. This process minimizes the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. The resulting optimized geometry corresponds to a local minimum on the potential energy surface. Frequency calculations are typically performed afterward to confirm that the optimized structure is a true minimum, characterized by the absence of imaginary frequencies. scispace.com

Once the geometry is optimized, a range of electronic properties can be calculated. These properties are essential for understanding the molecule's potential for use in materials science, particularly in semiconductors and light-emitting diodes. Studies on related benzothiophene (B83047) and dimethoxybenzene derivatives show that key properties derived from DFT include total energy, dipole moment, and the energies of molecular orbitals. mdpi.comresearchgate.net

Table 1: Key Electronic Properties Calculated via DFT This table illustrates the typical electronic properties that would be determined for this compound using DFT calculations.

| Property | Description | Significance |

| Total Energy | The total electronic energy of the molecule in its optimized, ground state geometry. | Indicates the thermodynamic stability of the molecule. Lower energy values suggest higher stability. |

| Dipole Moment (µ) | A measure of the net molecular polarity arising from the asymmetrical distribution of charge. | A non-zero dipole moment indicates a polar molecule, which influences solubility and intermolecular interactions. |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule; approximated by the negative of the HOMO energy (-EHOMO). | Relates to the ability of the molecule to donate an electron (p-type semiconductor behavior). |

| Electron Affinity (A) | The energy released when an electron is added to the molecule; approximated by the negative of the LUMO energy (-ELUMO). | Relates to the ability of the molecule to accept an electron (n-type semiconductor behavior). |

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and simulating electronic absorption spectra (UV-Visible spectra). nih.gov TD-DFT calculates the vertical excitation energies, which correspond to the energy required to promote an electron from an occupied molecular orbital to an unoccupied one without a change in the molecular geometry. scispace.com

For π-conjugated systems like this compound, the lowest energy electronic transitions are typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com TD-DFT calculations also provide the oscillator strength for each transition, which is proportional to the intensity of the corresponding absorption peak. These calculations allow for a direct comparison with experimental UV-Vis spectra, helping to assign specific electronic transitions to the observed absorption bands. nih.gov The conductor-like polarizable continuum model (CPCM) is often used to simulate the effects of a solvent on the spectral properties. scispace.com

The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

Functionals: The functional approximates the exchange-correlation energy, a key component of the total electronic energy. For organic molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are widely used. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a popular and well-benchmarked choice. nih.gov Other functionals like PBE0 and the range-separated functional ωB97XD are also employed, particularly when charge-transfer phenomena are important. researchgate.netnih.govresearchgate.net Comparing results from different functionals provides a measure of the reliability of the predictions. researchgate.net

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set affect the accuracy and computational cost. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are common. ijopaar.comopenaccesspub.org The "d,p" indicates the addition of polarization functions on heavy atoms and hydrogen, respectively, which are crucial for describing chemical bonds accurately. Diffuse functions ("++") are important for describing anions and excited states. Ahlrichs' basis sets, like def2-TZVP, are also frequently used and known for their balance of accuracy and efficiency. researchgate.net The selection involves a trade-off: larger basis sets yield more accurate results but require significantly more computational resources. researchgate.net

Molecular Electronic Structure Analysis

Analysis of the molecular orbitals and charge distribution provides a deeper understanding of the molecule's chemical reactivity and electronic behavior.

The Frontier Molecular Orbitals (FMOs)—the HOMO and LUMO—are central to describing a molecule's electronic properties and reactivity. mdpi.com

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. Its energy level is related to the ionization potential. mdpi.com In molecules like this compound, the HOMO is typically a π-orbital delocalized across the electron-rich benzothiophene core and the dimethoxyphenyl ring.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. Its energy level is related to the electron affinity. mdpi.com The LUMO is usually a π*-antibonding orbital, also delocalized across the conjugated system.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap is associated with high chemical reactivity, low kinetic stability, and higher polarizability. nih.gov Molecules with small gaps are often good candidates for optoelectronic applications because less energy is required to excite an electron, leading to absorption at longer wavelengths. mdpi.com

The spatial distribution of the HOMO and LUMO indicates the regions of the molecule involved in electron donation and acceptance, respectively. In many 2-arylbenzothiophene systems, both orbitals are distributed across the entire π-conjugated framework, and the transition between them is characterized as a π → π* transition.

Table 2: Global Reactivity Descriptors from FMO Energies This table outlines key chemical reactivity parameters that can be derived from the calculated HOMO and LUMO energies.

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. mdpi.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to a change in electron distribution. Hard molecules have a large energy gap. mdpi.com |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness. Soft molecules are more polarizable and reactive. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability of the molecule to attract electrons. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the "escaping tendency" of electrons from the system. |

Natural Bond Orbital (NBO) analysis is a powerful tool for interpreting a quantum chemical calculation in terms of familiar chemical concepts like Lewis structures, bonding orbitals, and lone pairs. It provides a detailed picture of the charge distribution and the interactions between different parts of a molecule. ijopaar.com

NBO analysis quantifies the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory. For this compound, key interactions would include:

π → π interactions:* Delocalization between the π-bonds of the benzothiophene and dimethoxyphenyl rings, which is characteristic of a conjugated system.

n → π interactions:* Delocalization from lone pairs (n), such as those on the sulfur and oxygen atoms, into the antibonding π* orbitals of the aromatic rings.

Global Reactivity Parameters (e.g., Chemical Hardness, Electrophilicity Power)

There is no specific published data detailing the global reactivity parameters for this compound. Such parameters are typically calculated using Density Functional Theory (DFT) to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). From these values, key reactivity indices like chemical hardness (η), electronic chemical potential (μ), and global electrophilicity index (ω) are derived. These parameters provide insights into the kinetic stability and reactivity of a molecule. For instance, a large HOMO-LUMO gap and high chemical hardness are generally associated with lower reactivity.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface analysis for this compound has not been specifically reported. This computational technique is used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, typically blue), which are prone to nucleophilic attack. For a molecule like this compound, one would anticipate negative potential regions around the oxygen atoms of the methoxy (B1213986) groups and the sulfur atom of the benzothiophene ring, indicating their nucleophilic character.

Computational Prediction of Spectroscopic Parameters (e.g., Chemical Shifts)

Specific computationally predicted spectroscopic parameters, such as NMR chemical shifts, for this compound are not available in the literature. Computational methods, often employing the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, are utilized to predict ¹H and ¹³C NMR chemical shifts. These predictions are valuable for confirming the structure of newly synthesized compounds by comparing the theoretical data with experimental spectra. The accuracy of these predictions depends on the level of theory, basis set, and the inclusion of solvent effects.

Molecular Docking and Ligand-Target Interaction Studies for Mechanistic Elucidation (e.g., Protein Binding Pockets)

There are no published molecular docking studies specifically investigating the interaction of this compound with biological targets. Molecular docking is a computational tool used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. Such a study for this compound would require a specific protein target to be identified, followed by computational simulations to analyze the binding interactions within the protein's active site or allosteric sites.

Chemical Reactivity and Transformation Pathways

Substitution Reactions on Benzothiophene (B83047) and Phenyl Moieties

The benzothiophene and the dimethoxyphenyl rings both readily participate in substitution reactions, although their reactivity patterns and preferred positions of attack differ.

Electrophilic Aromatic Substitution: This is a fundamental reaction class for aromatic compounds, proceeding through a two-step mechanism involving the attack of an electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.combyjus.com

On the Benzothiophene Moiety: The benzothiophene ring is generally activated towards electrophilic attack. Substitution occurs preferentially on the five-membered thiophene (B33073) ring rather than the benzene (B151609) ring. The C3 position is the most nucleophilic and is the primary site for electrophilic substitution, with the C2 position being less reactive. taylorfrancis.com However, since the C2 position is already substituted in the title compound, electrophilic attack is directed primarily to the C3 position.

On the Phenyl Moiety: The 3',5'-dimethoxyphenyl group contains two methoxy (B1213986) (-OCH₃) substituents, which are strong activating, ortho, para-directing groups. libretexts.org They increase the electron density of the phenyl ring through resonance, making it highly susceptible to electrophilic attack. The positions ortho to both methoxy groups (C2' and C6') and the position para to one and ortho to the other (C4') are activated. Therefore, electrophiles will preferentially substitute at these positions.

| Ring System | Primary Site of Electrophilic Attack | Influencing Factors | Example Reactions |

|---|---|---|---|

| Benzothiophene | C3 | Electron-donating sulfur atom; existing C2-substituent directs to C3. | Halogenation, Nitration, Friedel-Crafts Acylation |

| 3',5'-Dimethoxyphenyl | C2', C4', C6' | Strong activating and ortho, para-directing effect of the two methoxy groups. libretexts.org | Halogenation, Nitration, Friedel-Crafts Alkylation/Acylation |

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) is less common for these electron-rich systems unless a suitable leaving group (like a halogen) is present and the ring is activated by strong electron-withdrawing groups. nih.govyoutube.com For instance, if a halogen were introduced at the C3 position of the benzothiophene ring, it could potentially be displaced by a strong nucleophile. taylorfrancis.com The dimethoxyphenyl ring is generally unreactive towards SNAr due to the presence of electron-donating groups.

Oxidation and Reduction Reactions

Oxidation: The primary site for oxidation in 2-(3',5'-Dimethoxyphenyl)benzothiophene is the sulfur atom within the heterocyclic ring. The sulfur can be sequentially oxidized to form the corresponding sulfoxide (B87167) (S-oxide) and then the sulfone (S,S-dioxide). mdpi.comnih.gov This transformation significantly alters the electronic properties of the molecule, as the electron-donating thioether is converted into an electron-accepting sulfonyl group. researchgate.net Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA). mdpi.comnih.gov Under harsh oxidative conditions, the entire benzothiophene system can be degraded. aidic.it

Reduction: The benzothiophene ring can undergo reduction while preserving the sulfur atom. Catalytic hydrogenation or reduction with reagents like triethylsilane in an acidic medium can reduce the thiophene double bond, yielding the corresponding 2,3-dihydrobenzothiophene derivative. taylorfrancis.com The aromatic phenyl ring is more resistant to reduction and requires more forcing conditions, such as high-pressure hydrogenation.

Reactions with Functional Groups for Synthetic Utility

The two methoxy groups on the phenyl ring are the most significant functional groups for further synthetic manipulation.

Ether Demethylation: A key reaction is the cleavage of the methyl ethers to yield the corresponding dihydroxyl derivative, 2-(3',5'-dihydroxyphenyl)benzothiophene. This transformation is crucial for the synthesis of many biologically active compounds, including selective estrogen receptor modulators like raloxifene (B1678788), which feature a similar 2-(hydroxyphenyl)benzothiophene core. google.com Standard reagents for this demethylation include strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr).

Further Functionalization: Once the hydroxyl groups are unmasked, they can serve as handles for a wide array of subsequent reactions. This includes etherification, esterification, or conversion to triflates for cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Pathways for Heterocycle Fusion and Ring System Expansion

The benzothiophene scaffold can be elaborated into more complex, fused polycyclic systems, which are of interest in materials science and medicinal chemistry. ccspublishing.org.cnresearchgate.net

Mechanistic Insights into Biological Activities in Vitro Investigations

Mechanisms of Interaction with Cellular Macromolecules

The primary mechanism of action for many benzothiophene (B83047) derivatives involves direct interaction with cellular macromolecules, leading to the disruption of essential cellular processes.

The benzothiophene scaffold is a recognized pharmacophore for compounds that target tubulin, a critical protein for microtubule formation and dynamics. Microtubules are essential for cell division, making them a key target for anticancer agents. Derivatives of 2-benzoyl-benzo[b]thiophene, which are structurally analogous to 2-(3',5'-Dimethoxyphenyl)benzothiophene, have been identified as potent inhibitors of tubulin polymerization.

These compounds are thought to exert their effect by binding to the colchicine site on β-tubulin. This binding event disrupts the assembly of α- and β-tubulin heterodimers into microtubules. The interference with microtubule dynamics leads to the depolymerization of the microtubule network, which is crucial for the formation of the mitotic spindle during cell division. The ultimate consequence of this disruption is cell cycle arrest, typically in the G2/M phase, and subsequent induction of cell death. The 3',4',5'-trimethoxy substitution pattern on the phenyl ring is a well-established motif for potent tubulin inhibitors, and it is anticipated that the 3',5'-dimethoxy pattern of the subject compound engages in similar interactions within the colchicine binding pocket.

Currently, there is no scientific literature available from the conducted searches that describes or investigates the interaction between this compound and prion proteins. Research has focused on other classes of molecules for their potential to inhibit the formation of scrapie-associated prion protein (PrPSc). Therefore, the binding mechanism of this specific benzothiophene derivative to prion proteins remains uncharacterized.

In Vitro Cell-Based Assays for Mechanistic Elucidation

Cell-based assays are fundamental in elucidating the mechanisms of action of bioactive compounds. For compounds containing the 3,5-dimethoxyphenyl moiety, these assays have demonstrated significant growth-inhibitory effects against various cancer cell lines.

For instance, the related compound (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol has been shown to inhibit the growth of human colon cancer cells. nih.gov The antiproliferative effects were quantified using MTT assays, which measure cell viability. These studies revealed that the compound induces cell death in a dose-dependent manner. nih.gov Such assays are critical for determining the potency of a compound and for selecting promising candidates for further mechanistic studies.

| Cell Line | Compound | IC₅₀ (µg/ml) |

|---|---|---|

| HCT116 | (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol | 15.7 |

| SW480 | (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol | 12.3 |

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Structure-activity relationship (SAR) studies on the 2-benzoyl-benzo[b]thiophene scaffold have provided valuable insights into the structural requirements for potent biological activity, particularly as it relates to tubulin polymerization inhibition. These studies systematically modify different parts of the molecule to understand their contribution to the mechanism of action.

Key findings from SAR studies on related trimethoxybenzoyl-benzothiophene derivatives indicate that:

The 2-benzoyl moiety is crucial for activity, acting as a linker and positioning the substituted phenyl ring within the colchicine binding site of tubulin.

The substitution pattern on the phenyl ring is a major determinant of potency. The 3',4',5'-trimethoxy pattern is highly effective. While direct comparative data for the 3',5'-dimethoxy substitution is not available, the presence of methoxy (B1213986) groups at these positions is known to be favorable for binding.

Substitutions on the benzothiophene ring system also modulate activity. For example, the placement of a methoxy group at the C-6 or C-7 position of the benzothiophene nucleus can enhance antiproliferative effects. nih.gov

The presence of a small alkyl group, like a methyl group, at the C-3 position of the benzothiophene ring can increase activity compared to an unsubstituted counterpart. nih.gov

These SAR insights suggest that this compound fits the general structural profile of a tubulin polymerization inhibitor, with its dimethoxyphenyl ring playing a key role in the interaction with its molecular target.

Cellular Pathway Modulations

The interaction of this compound and related compounds with their molecular targets triggers a cascade of downstream cellular events, leading to distinct cellular fates.

Applications in Advanced Materials Science and Organic Electronics

Utilization as Building Blocks for Complex Organic Molecules

The molecular architecture of 2-(3',5'-Dimethoxyphenyl)benzothiophene makes it a versatile building block for the synthesis of larger, more complex organic structures. The benzothiophene (B83047) unit provides a rigid and planar π-conjugated system that facilitates strong intermolecular interactions, a crucial feature for creating ordered materials with good charge-transport properties. nih.govrsc.org The 3',5'-dimethoxyphenyl substituent imparts distinct electronic properties and offers sites for further chemical modification.

The key attributes of this compound as a molecular building block are derived from its constituent parts:

| Molecular Component | Functionality and Contribution |

| Benzothiophene Core | Provides a planar, rigid, and electron-rich π-conjugated backbone. This promotes π-π stacking in the solid state, which is essential for efficient charge mobility in organic semiconductors. researchgate.netnih.gov |

| Phenyl Linker | Connects the benzothiophene core to the methoxy (B1213986) groups, extending the π-conjugation and influencing the overall molecular geometry. |

| 3',5'-Dimethoxy Groups | The two methoxy (-OCH₃) groups are strong electron-donating substituents. researchgate.netnih.gov They increase the electron density of the molecule, which in turn raises the energy of the Highest Occupied Molecular Orbital (HOMO). This is a critical parameter for tuning the electronic properties of materials for specific device applications. researchgate.netmdpi.com |

This modular design allows chemists to use this compound as a foundational unit in the construction of donor-acceptor copolymers, which are widely used in organic electronics. nih.gov By strategically combining electron-donating blocks like this one with electron-accepting units, materials with tailored electronic and optical properties can be synthesized. nih.gov

Potential in Organic Electronic Devices (e.g., Organic Photovoltaic Cells, Solar Cells)

The electronic characteristics of this compound suggest its potential for use in organic electronic devices, particularly in organic photovoltaic (OPV) cells. In the typical bulk heterojunction structure of an OPV, an electron-donor material is blended with an electron-acceptor material to form the active layer where sunlight is converted into electricity.

The benzothiophene core is known to be an excellent component for donor materials due to its electron-rich nature and good charge transport capabilities. researchgate.net The presence of the electron-donating 3',5'-dimethoxyphenyl group is expected to enhance these donor properties. The methoxy groups increase the molecule's HOMO energy level, a critical factor in determining the open-circuit voltage (Voc) of a solar cell, which is one of the key parameters for device efficiency. mdpi.com

While specific performance data for devices incorporating this exact molecule are not prominent in the literature, its structural motifs are common in high-performance organic semiconductors. Theoretical and computational studies on related 2-arylbenzothiophene and dimethoxybenzene derivatives consistently show that such substitutions can effectively tune the frontier molecular orbital energies (HOMO and LUMO). researchgate.netnih.govmdpi.com This capability is fundamental to designing materials that can efficiently absorb solar radiation and facilitate the separation of charge carriers necessary for photovoltaic action.

Development of Functional Organic Materials with Tunable Properties

A significant advantage of organic materials is the ability to fine-tune their properties through precise chemical synthesis. The this compound structure is an excellent platform for developing functional materials with tunable characteristics for advanced applications.

The properties that can be modified include:

Electronic Properties : The HOMO and LUMO energy levels, and consequently the electronic band gap, can be adjusted. While the existing dimethoxy groups already provide strong electron-donating character, additional functional groups could be introduced to either the benzothiophene core or the phenyl ring to further modulate these energy levels. For instance, adding electron-withdrawing groups could lower the LUMO level, altering the material's absorption spectrum and electron affinity. nih.gov

Solubility and Processability : For organic electronic devices to be fabricated via cost-effective methods like printing, the active materials must be soluble in common organic solvents. Solubility can be tuned by attaching flexible alkyl chains to the benzothiophene or phenyl moieties without significantly disrupting the core electronic structure. This strategy is widely employed for benzothiophene-based polymers and small molecules. scite.ai

Solid-State Packing : The performance of organic electronic devices is highly dependent on the molecular arrangement in the solid state. Modifications to the peripheral substituents on the this compound framework can influence how the molecules pack together, thereby affecting intermolecular electronic coupling and charge transport efficiency. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.